Ethyl thiazole-4-carboxylate
Overview
Description
Ethyl thiazole-4-carboxylate is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Ethyl thiazole-4-carboxylate primarily targets the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the biochemical pathway of peptidoglycan synthesis in bacteria . Peptidoglycan is a crucial component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival . By inhibiting the enzyme involved in this pathway, the compound disrupts the cell wall integrity, leading to bacterial cell death .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of the cell wall integrity . This leads to bacterial cell death, demonstrating the compound’s potential as an antibacterial agent .
Biochemical Analysis
Biochemical Properties
Ethyl Thiazole-4-Carboxylate, like other thiazole derivatives, is known to interact with various enzymes, proteins, and other biomolecules. The thiazole ring is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Ethyl thiazole-4-carboxylate can be synthesized through various methods:
Hydrogenolysis of Ethyl 2-bromothiazole-4-carboxylate: This method involves the use of Raney nickel in ethanol.
Desulfurization of Ethyl 2-mercaptothiazole-4-carboxylate: This process uses hydrogen peroxide in concentrated hydrochloric acid.
Condensation of Ethyl Bromopyruvate with Thioformamide: This reaction occurs in ether.
Chemical Reactions Analysis
Ethyl thiazole-4-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common reagents used in these reactions include molecular bromine, hydrogen peroxide, and various aldehydes and ketones. Major products formed from these reactions include substituted thiazole derivatives .
Scientific Research Applications
Ethyl thiazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds with antimicrobial, antifungal, and anti-inflammatory properties.
Biological Studies: This compound is utilized in studies involving protein-ligand interactions and molecular docking.
Industrial Applications: It serves as a precursor for the synthesis of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Ethyl thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole-4-carboxylate: Known for its antimicrobial and antifungal properties.
Sulfathiazole: An antimicrobial drug used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
This compound stands out due to its unique combination of biological activities and its versatility in synthetic applications.
Properties
IUPAC Name |
ethyl 1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOKFEJMEJKVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407423 | |
Record name | Ethyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-43-6 | |
Record name | Ethyl thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Ethyl thiazole-4-carboxylate in organic synthesis?
A1: this compound serves as a valuable building block in synthesizing novel aza-analogues of Tiazofurin. These analogues, incorporating a 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] moiety as a sugar mimic, have potential antiviral applications. []
Q2: Can you describe a specific synthetic route for this compound highlighted in the research?
A2: One method utilizes the reaction of ethyl isocyanoacetate with O-ethyl thioformate. [] This reaction proceeds through a condensation and subsequent cyclization to form the thiazole ring, with ethyl formate as a byproduct. []
Q3: Is there another synthetic approach to this compound utilizing isocyanide chemistry?
A3: Yes, reacting β-Dimethylamino-α-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine can yield this compound. [] This reaction involves the electrocyclization of a heteropentadienyl anion intermediate followed by an elimination step. []
Q4: What are some potential future research directions related to this compound?
A4: Future research could explore:
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